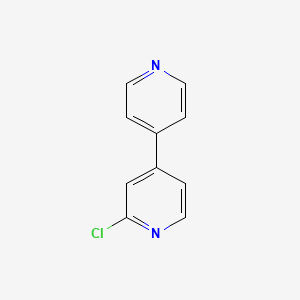

2-Chloro-4,4'-bipyridine

Descripción

Significance of Bipyridine Scaffolds in Chemical Science

Bipyridine scaffolds are a cornerstone of modern chemistry, their utility spanning across catalysis, materials science, supramolecular chemistry, and medicinal chemistry. mdpi.compreprints.org The nitrogen atoms within the pyridine (B92270) rings possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. researchgate.net This chelating ability is central to many of their applications.

Role as Ligands in Transition Metal Catalysis

Bipyridine ligands are renowned for their effectiveness in numerous transition metal-catalyzed reactions. chemrxiv.org They form stable complexes with a variety of transition metals, such as palladium, platinum, and copper, thereby stabilizing the metal center and modulating its reactivity and selectivity. chemscene.comfiveable.me These metal-bipyridine complexes are instrumental in facilitating a wide range of organic transformations, including crucial carbon-carbon bond-forming reactions like Suzuki and Negishi couplings. mdpi.compreprints.org The design of chiral bipyridine ligands has been a particularly active area of research, as these can induce stereoselectivity in catalytic reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. chemrxiv.orgbohrium.com

Applications in Materials Science

The unique photophysical and electronic properties of bipyridine-based compounds make them key components in the development of advanced materials. chemscene.comfiveable.me When coordinated with metal ions, they can form luminescent complexes that are utilized in organic light-emitting diodes (OLEDs) and chemical sensors. taylorandfrancis.com Furthermore, bipyridine units are incorporated into the structure of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. chemscene.com Their ability to facilitate charge transfer processes also makes them valuable in the design of dye-sensitized solar cells. fiveable.me

Relevance in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Bipyridines are exceptional building blocks in this field due to their ability to direct the self-assembly of complex, higher-order structures. nih.govdepaul.edu Through metal coordination, hydrogen bonding, and π-π stacking interactions, bipyridine derivatives can form a variety of supramolecular architectures, including helices, grids, and polymers. researchgate.netdepaul.edu These organized assemblies have potential applications in areas such as molecular recognition, information storage, and the development of "smart" materials that respond to external stimuli. alfachemic.comcmu.edu

Potential in Biological and Medicinal Chemistry

The bipyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org Molecules containing this scaffold have demonstrated a wide range of therapeutic activities, including antimicrobial, antitumor, and immunomodulatory effects. nih.govresearchgate.net The ability of bipyridines to chelate metal ions is also relevant in a biological context, as some bipyridine-metal complexes exhibit enhanced biological activity compared to the free ligand. tandfonline.com Furthermore, the structural versatility of bipyridines allows for their incorporation into drug candidates to optimize properties such as solubility and target binding. solubilityofthings.comfrontiersin.org

Research Context of 2-Chloro-4,4'-bipyridine as a Halogenated Bipyridine Derivative

This compound is a specific example of a halogenated bipyridine that has garnered significant attention from the research community. The presence of a chlorine atom on one of the pyridine rings introduces a reactive handle that can be exploited for further chemical transformations. This makes this compound a valuable synthetic intermediate for the preparation of a wide array of functionalized bipyridine derivatives. orgsyn.org

Research involving this compound often focuses on its use in cross-coupling reactions, where the chlorine atom can be substituted with various other functional groups. This allows for the systematic modification of the bipyridine scaffold, enabling the synthesis of new ligands for catalysis, novel materials with tailored properties, and complex molecules with potential biological activity. researchgate.net The study of halogenated bipyridines like this compound is also relevant in the context of crystal engineering, where the halogen atom can participate in halogen bonding, a type of non-covalent interaction that can be used to control the solid-state packing of molecules. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBDQGQDWTZZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543157 | |

| Record name | 2-Chloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53344-73-3 | |

| Record name | 2-Chloro-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53344-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4,4 Bipyridine

Strategies for Bipyridine Synthesisacs.org

The construction of the bipyridine framework can be achieved through various synthetic routes. Homocoupling reactions, which involve the dimerization of two identical pyridine (B92270) units, are a common and effective strategy for creating symmetrical bipyridines. mdpi.com These methods are particularly relevant for the synthesis of 4,4'-bipyridine (B149096) structures.

Homocoupling Reactions of Pyridine Derivativesacs.orgresearchgate.netacs.org

Homocoupling reactions offer a direct pathway to symmetrical bipyridines by joining two molecules of a pyridine derivative. mdpi.comresearchgate.net This approach is advantageous for its efficiency in building the bipyridine scaffold. researchgate.net A variety of methods have been developed to facilitate this transformation, often relying on metal catalysts or specific reagents to induce the coupling.

Nickel-catalyzed reductive homocoupling is a prominent method for the synthesis of substituted 2,2'-bipyridines from 2-chloropyridines. nih.govnih.gov This approach often utilizes a reducing agent, such as manganese powder, and can proceed without the need for additional ligands. nih.govresearchgate.netnih.gov The reaction efficiently couples the parent 2-chloropyridine (B119429) derivatives to form the desired bipyridine. nih.govwisc.edu For instance, the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) can be achieved through the nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine. nih.gov

Some nickel-catalyzed homocoupling reactions employ a combination of nickel(II) chloride hexahydrate, triphenylphosphine, and zinc powder as the catalytic system. google.com This system has been used to produce 2,2'-bipyridine-4,4'-dicarboxylate esters from the corresponding 2-chloro-4-substituted pyridine precursors. google.com Electrochemical methods have also been developed where a nickel(0) catalyst is regenerated in an electrochemical cell, providing an alternative to the use of stoichiometric metal reductants. lboro.ac.uk

Table 1: Examples of Nickel-Catalyzed Dimerization Reactions

| Starting Material | Catalyst System | Reductant | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O | Manganese Powder | 4,4'-di-tert-butyl-2,2'-bipyridine | Not specified | nih.gov |

| 2-chloro-4-(methoxycarbonyl)pyridine | NiCl₂·6H₂O, PPh₃ | Zinc Powder | Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate | Not specified | google.com |

| 2-chloroquinoline | NiBr₂(bipy) | Electrochemical (Fe/Ni anode) | 2,2'-biquinoline | 91% | lboro.ac.uk |

| 2-halopyridines | Ni(0) complexes | Zinc | 2,2'-bipyridines | Good | lboro.ac.uk |

This table is interactive and provides a summary of various nickel-catalyzed dimerization reactions for the synthesis of bipyridine derivatives.

Reductive homocoupling reactions are a key strategy for synthesizing symmetrical bipyridines from halopyridines. acs.org These reactions often employ transition metal catalysts, such as palladium or nickel, in the presence of a reducing agent. mdpi.compreprints.org

Palladium-catalyzed reductive homocoupling has been successfully used to synthesize bipyridines. mdpi.com For example, bromopyridines can be coupled using a catalytic amount of palladium acetate (B1210297) with various reducing agents. mdpi.compreprints.org In some systems, the solvent itself, like 1,4-butanediol (B3395766) or 3-pentanol, can act as the reductant, simplifying the reaction conditions. mdpi.compreprints.org Organic reductants such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE) have also been employed. mdpi.compreprints.org

Nickel-catalyzed reductive couplings are also widely used, often with zinc or manganese as the reductant. mdpi.comnih.govlboro.ac.uk These methods can be highly efficient for the synthesis of 2,2'-bipyridines from 2-halopyridines. mdpi.comlboro.ac.uk

The Ullmann coupling reaction is a classical method for the synthesis of symmetrical biaryls, including bipyridines, through the copper-catalyzed homocoupling of aryl halides. organic-chemistry.org The traditional Ullmann reaction often requires high temperatures. organic-chemistry.org However, modern variants have been developed that proceed under milder conditions and with a broader substrate scope. mdpi.compreprints.org

Palladium catalysts are frequently used in Ullmann-type reactions for the synthesis of bipyridines. mdpi.com These reactions may involve a bimetallic system, such as a combination of a palladium catalyst and a copper co-catalyst or indium. mdpi.compreprints.org For instance, the homocoupling of bromopyridines can be facilitated by a Pd(OAc)₂/piperazine system or a Pd(OAc)₂/indium/LiCl system. mdpi.com A bimetallic Ullmann coupling of bromopyridines has also been reported using stoichiometric copper powder with a catalytic amount of Pd(OAc)₂. mdpi.compreprints.org

Table 2: Comparison of Ullmann Coupling Variants for Bipyridine Synthesis

| Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Copper | Aryl Halides | Classic method, often requires high temperatures. | organic-chemistry.org |

| Pd(OAc)₂ / Piperazine | Bromopyridines | Operationally straightforward, good substrate compatibility. | mdpi.com |

| Pd(OAc)₂ / Indium / LiCl | Bromopyridines | Efficient, proceeds in good to excellent yields. | mdpi.com |

| Pd(OAc)₂ / Copper Powder | Bromopyridines | Bimetallic system, good tolerance to functional groups. | mdpi.compreprints.org |

This interactive table summarizes different Ullmann coupling variants for synthesizing bipyridines.

The Wurtz coupling reaction provides a method for synthesizing symmetrical bipyridines from pyridine derivatives. mdpi.compreprints.org The classic Wurtz reaction involves the use of sodium metal to couple organic halides. mdpi.comresearchgate.net An adaptation of this method for pyridines involves reacting the pyridine with a sodium dispersion followed by an oxidizing agent. mdpi.comresearchgate.net

A significant improvement to the Wurtz coupling approach is the transition-metal-catalyzed homocoupling of Grignard reagents, which is an efficient method for constructing symmetrical bipyridyl backbones. mdpi.compreprints.org

The dimerization of pyridine derivatives can be achieved through ortho-lithiation followed by an oxidative coupling step. acs.orgnih.gov This strategy is particularly useful for the synthesis of polyhalogenated 4,4'-bipyridines. acs.orgnih.gov The process typically involves treating a dihalopyridine with a strong lithium base, such as lithium diisopropylamide (LDA), to generate a 4-lithiated intermediate. acs.orgresearchgate.netnih.gov This intermediate can then dimerize to form the 4,4'-bipyridine. acs.orgnih.gov

For example, the reaction of 2-chloro-5-bromopyridine with LDA leads to the formation of 2-chloro-4-lithio-5-bromopyridine, which then dimerizes to yield 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine. acs.orgnih.gov The choice of the lithium base can be crucial; for instance, using t-BuLi instead of LDA with 2-chloro-5-bromopyridine can lead to different products. acs.orgnih.gov The presence of a chlorine atom at the 2-position appears to be important for the success of this dimerization reaction. researchgate.net

This method has been used to prepare a variety of halogenated 4,4'-bipyridines in moderate to good yields. acs.orgnih.gov In some cases, minor amounts of 3,4'- and 2,4'-bipyridine (B1205877) isomers are also formed. acs.orgnih.gov

Wurtz Coupling and its Adaptations

Cross-Coupling Reactions for Asymmetric Bipyridines

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are central to the synthesis of asymmetrically substituted bipyridines like 2-Chloro-4,4'-bipyridine. These methods typically involve the palladium-catalyzed reaction between two different pyridine fragments, one acting as an electrophile (e.g., a halopyridine) and the other as a nucleophile (e.g., an organometallic pyridine derivative). mdpi.com

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation, valued for the operational simplicity, mild reaction conditions, and the low toxicity of its boron-based reagents. fishersci.co.uk The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

The synthesis of chloro-substituted bipyridines via this method is particularly relevant. The construction and derivatization of nitrogen heterocycles through cross-coupling can be challenging compared to all-carbon substrates. nih.gov However, the development of specialized dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, has significantly expanded the scope of the Suzuki-Miyaura reaction. nih.gov These advanced catalytic systems are effective for coupling a variety of substrates, including electron-deficient heteroaryl chlorides. nih.gov For instance, the successful coupling of challenging substrates like 4-amino-2-chloropyridine (B126387) demonstrates the capability of modern Suzuki-Miyaura protocols to overcome the difficulties associated with electron-poor and potentially coordinating heterocycles. nih.gov

The general catalytic cycle involves the oxidative addition of the aryl halide (like a chloropyridine) to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the bipyridine product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Typical Components in Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis

| Component | Examples | Role in Reaction | Source(s) |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dcpp) | Facilitates the C-C bond formation | mdpi.comfishersci.co.ukpreprints.org |

| Ligand | SPhos, XPhos, P(biphenyl)Ph₂ | Stabilizes the palladium center and tunes its reactivity | nih.govresearchgate.net |

| Boron Reagent | Phenylboronic acid, 2-pyridylboronic acid derivatives | Nucleophilic pyridine source | mdpi.comnih.gov |

| Halide Partner | 2-Chloropyridine, 4-Bromopyridine | Electrophilic pyridine source | mdpi.compreprints.org |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation | mdpi.comnih.gov |

| Solvent | Toluene, THF, Water, DMF | Provides the reaction medium | fishersci.co.uknih.gov |

Stille Coupling

Stille coupling utilizes organotin compounds (stannanes) as the nucleophilic partner to react with organic halides or triflates, catalyzed by palladium. mdpi.compreprints.org This method is known for its high reactivity and can be successful in cases where Suzuki couplings may not proceed efficiently. preprints.org

The synthesis of bipyridines via Stille coupling has been demonstrated using various stannylpyridines and halopyridines. mdpi.com For example, the reaction can be performed between 2-stannylpyridines and bromopyridines in the presence of catalysts like PdCl₂(PPh₃)₂. mdpi.com A significant advantage is the ability to achieve selective couplings. Research has shown that in the Stille coupling of 2-bromo-4-chloropyridine (B1272041) with hexamethyldistannane, the reaction can be highly halogen-selective, leading to the formation of 4,4'-dichloro-2,2'-bipyridine (B155489). semanticscholar.org This demonstrates the principle of using a chloro-substituted pyridine as a substrate in Stille reactions. However, a major drawback of the Stille coupling is the high toxicity associated with the organotin reagents and byproducts. mdpi.compreprints.org

Table 2: Examples of Stille Coupling Conditions for Bipyridine Synthesis

| Catalyst / Ligand | Reactants | Product Type | Source(s) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | Stannylated pyridines + Bromopyridines | Bipyridines | mdpi.com |

| Cyclopalladated ferrocenylimine / tricyclohexylphosphine | 2- or 3-Stannylpyridines + Bromopyridines | Bipyridines | mdpi.com |

Negishi Coupling

Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. orgsyn.orgorgsyn.org This method is distinguished by its high functional group tolerance and the relatively mild reaction conditions required. orgsyn.orgorgsyn.org Organozinc pyridyl reagents can be coupled efficiently with various 2-halo-pyridines, including the less reactive but more accessible 2-chloropyridines, to produce a diverse range of substituted bipyridines in good to excellent yields. organic-chemistry.org

The reaction's utility is enhanced by the fact that pyridyl zinc halides can be prepared through several methods, including transmetalation from pyridyl lithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org A modified Negishi protocol using the commercially available and relatively inexpensive tetrakis(triphenylphosphine)palladium(0) as a catalyst is effective for coupling organozinc pyridyl reagents with both 2-bromo- and 2-chloropyridines. organic-chemistry.org While bromo-substituted pyridines often react at room temperature, the less reactive chloropyridines typically require heating to achieve efficient coupling. organic-chemistry.org

Table 3: Overview of Negishi Coupling for Bipyridine Synthesis

| Catalyst | Reactant 1 (Organozinc) | Reactant 2 (Halide) | Key Features | Source(s) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Pyridyl zinc halide | 2-Chloropyridine | Effective for less reactive chloro-substrates | organic-chemistry.org |

| Pd(dba)₂ / XPhos | 2-Pyridyl zinc halide | Bromopyridines | Complements other coupling methods for drug discovery | mdpi.com |

Other Synthetic Routes

Beyond the mainstream cross-coupling reactions, other synthetic strategies have been developed for the construction of the bipyridine framework.

Electrochemical Synthesis Methods

Electrochemical methods offer an alternative pathway for the synthesis of bipyridine derivatives, often avoiding the need for expensive metal catalysts and harsh reagents. One such approach involves the reductive coupling of halogenated pyridines. For example, the electrolysis of 2-bromopyridines in DMF with a sacrificial anode (such as iron or zinc) can produce bipyridine products. preprints.org Another electrochemical strategy employs the intramolecular coupling of N,N'-dipyridylureas using graphite (B72142) electrodes to form the bipyridine bond. preprints.org These methods represent a greener approach to C-C bond formation, although their mechanisms may not always be fully controlled by a direct electrode reaction. preprints.org

Dehydrogenative Dimerization of Pyridines

Dehydrogenative dimerization is a direct approach that forms a C-C bond between two pyridine rings through C-H activation, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed dehydrogenative dimerization can effectively produce 2,2'-bipyridyls with high regioselectivity. nih.govnagoya-u.ac.jp

In a related strategy pertinent to the synthesis of halogenated 4,4'-bipyridines, a dimerization procedure starting from dihalopyridines has been developed. acs.orgnih.gov This method involves the ortholithiation of a dihalopyridine, such as 2-chloro-5-bromopyridine, using a strong base like lithium diisopropylamide (LDA). acs.orgnih.gov The resulting lithiated intermediate can then dimerize. While the primary products are often symmetric polyhalogenated 4,4'-bipyridines, the formation of halogenated 2,4'-bipyridines has also been observed, albeit in lower yields. acs.orgnih.gov The reaction mechanism is complex and can be influenced by the choice of base and reaction temperature. acs.orgnih.govresearchgate.net

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-bromopyridine |

| 2,2'-bipyridine (B1663995) |

| 2,4'-bipyridine |

| 4,4'-bipyridine |

| 4,4'-dichloro-2,2'-bipyridine |

| 4-amino-2-chloropyridine |

| Allylpalladium(II) chloride dimer |

| Biphenyl (B1667301) |

| Cesium Carbonate |

| Dichloro[1,3-bis(dicyclohexylphosphino)propane]palladium(II) |

| Hexamethyldistannane |

| Lithium diisopropylamide (LDA) |

| Palladium(II) acetate |

| Palladium(II) chloride |

| Phenylboronic acid |

| Potassium Carbonate |

| Potassium Phosphate |

| SPhos |

| Tetrakis(triphenylphosphine)palladium(0) |

| Toluene |

| Tricyclohexylphosphine |

| Tris(dibenzylideneacetone)dipalladium(0) |

Halogenation of Dimethyl-Bipyridines via Trimethylsilyl (B98337) Intermediates

A highly effective method for the halogenation of dimethyl-bipyridines involves the use of trimethylsilyl (TMS) intermediates. orgsyn.orgorgsyn.org This approach is valued for its high yields, minimal byproducts, and the use of cost-effective reagents. orgsyn.orgorgsyn.org The general strategy involves the deprotonation of a methyl group on the bipyridine ring using a strong base, typically lithium diisopropylamide (LDA), followed by quenching with trimethylsilyl chloride (TMSCl) to form a trimethylsilylmethyl-bipyridine intermediate. researchgate.net This intermediate then serves as a precursor for halogenation.

The process for creating 4,4′-bis(chloromethyl)-2,2′-bipyridine begins with the formation of a lithium diisopropylamide (LDA) solution. orgsyn.org 4,4′-Dimethyl-2,2′-bipyridine is then added to this cold LDA solution. orgsyn.org The resulting dianion is trapped with TMSCl to produce 4,4′-bis[(trimethylsilyl)methyl]-2,2′-bipyridine. researchgate.net This TMS-activated intermediate is then reacted with an electrophilic halogenating agent, such as hexachloroethane (B51795) (Cl3CCCl3), in the presence of a fluoride (B91410) source like cesium fluoride (CsF), to yield the desired halogenated product. researchgate.netorgsyn.org This method can also be adapted for monohalogenation by using a reduced amount of LDA. orgsyn.orgorgsyn.org

While this method is efficient, other techniques for methylpyridine halogenation exist, such as those involving radical reactions or hydroxymethylbipyridine precursors. orgsyn.orgorgsyn.org However, radical methods often suffer from a lack of selectivity, leading to mixtures of halogenated products, and hydroxyl halogenations typically require multiple steps. orgsyn.orgorgsyn.org

The reactivity of the trimethylsilyl-bipyridine intermediates has been extended to other electrophilic substrates, including aldehydes and alkyl halides, demonstrating the versatility of this synthetic approach. orgsyn.orgorgsyn.org

Table 1: Reagents and Conditions for Halogenation via TMS Intermediates

| Step | Reagents | Conditions | Product | Reference |

| Deprotonation & Silylation | 4,4'-dimethyl-2,2'-bipyridine (B75555), Lithium diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl) | THF, -78°C to 0°C | 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine | researchgate.netorgsyn.org |

| Chlorination | 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine, Hexachloroethane (Cl3CCCl3), Cesium fluoride (CsF) | Acetonitrile, 60°C | 4,4'-bis(chloromethyl)-2,2'-bipyridine | orgsyn.org |

Specific Synthetic Routes to this compound and Related Halogenated Bipyridines

The synthesis of polyhalogenated 4,4'-bipyridines can be achieved in a single step from dihalopyridines. acs.orgnih.gov One such method involves the ortholithiation of a dihalopyridine followed by a dimerization reaction. For instance, 2-chloro-5-bromopyridine can be treated with a strong base like lithium diisopropylamide (LDA) to generate a 2-chloro-4-lithio-5-bromopyridine intermediate. acs.orgnih.gov This lithiated species can then undergo dimerization, leading to the formation of a polyhalogenated 4,4'-bipyridine. acs.orgnih.gov The choice of base is critical; for example, using t-BuLi instead of LDA with 2-chloro-5-bromopyridine can lead to different products, including 2-chloropyridine and a pyridone derivative resulting from the hydrolysis of a dihydropyridine (B1217469) intermediate. acs.orgnih.gov

This dimerization procedure using LDA has been successfully employed to prepare a variety of halogenated 4,4'-bipyridines in moderate to good yields. nih.gov In some cases, this method can also produce halogenated 3,4'- and 2,4'-bipyridines as minor products. acs.orgnih.gov Another approach for creating 4,4'-dihalo-2,2'-bipyridines from dihalopyridines involves a Stille reaction. researchgate.net

A versatile route to asymmetrically substituted bipyridines, including 2-chloro derivatives, involves the selective mono-oxidation of the bipyridine core to form a pyridine N-oxide. cnr.itunito.it This approach allows for the desymmetrization of the bipyridine skeleton, enabling regioselective functionalization. cnr.it For example, 4,4'-dimethyl-2,2'-bipyridine can be oxidized using an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA) to yield the corresponding mono-N-oxide. unito.it

This N-oxide can then be selectively chlorinated. unito.it The N-oxide activates the adjacent positions on the pyridine ring, making them susceptible to nucleophilic attack. Treatment of the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride introduces a chlorine atom at the 2-position. cnr.itunito.it This method has been used to synthesize 6-chloro-4,4'-dimethyl-2,2'-bipyridine. unito.it

The mono-N-oxidation of a symmetric 4,4'-bipyridine can sometimes result in a mixture of the starting material, the desired mono-oxidized product, and a doubly oxidized byproduct. cnr.it Careful control of reaction conditions and purification are necessary to isolate the mono-N-oxide in good yield. cnr.it This strategy of N-oxidation followed by halogenation is particularly useful for preparing non-symmetrical atropisomeric polyhalogenated 4,4'-bipyridines. cnr.it

Table 2: Synthesis of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine via N-Oxide

| Step | Starting Material | Reagents | Product | Reference |

| Oxidation | 4,4'-Dimethyl-2,2'-bipyridine | 3-Chloroperbenzoic acid (m-CPBA) | 4,4'-Dimethyl-2,2'-bipyridine N-Oxide | unito.it |

| Chlorination | 4,4'-Dimethyl-2,2'-bipyridine N-Oxide | Phosphorus oxychloride (POCl3) | 6-Chloro-4,4'-dimethyl-2,2'-bipyridine | unito.it |

In the synthesis of halogenated bipyridines, particularly when using strong bases and dihalopyridines, the potential for "halogen dance" reactions and the formation of various byproducts must be considered. acs.orgresearchgate.net The halogen dance refers to the intramolecular migration of a halogen atom from one position to another on an aromatic ring, typically facilitated by a strong base. researchgate.net This can lead to a mixture of isomeric products, complicating the purification process.

For instance, in the lithiation of 2-chloro-5-bromopyridine with LDA, alongside the desired 4-lithio intermediate, other byproducts can be formed. acs.org The formation of these byproducts can be influenced by the specific base used, the reaction temperature, and the order of reagent addition. researchgate.net The reaction of 2-chloro-5-bromopyridine with LDA has been shown to produce not only the expected methylated product after trapping with methyl iodide but also a dimeric species. researchgate.net

Furthermore, in the halogenation of silylated intermediates, the presence of moisture can lead to the formation of the corresponding dimethyl-bipyridine as a byproduct. orgsyn.org This can be separated from the desired chlorinated product by chromatography or recrystallization. orgsyn.org

Synthesis through Mono-oxidation and Selective Chlorination of Bipyridine N-Oxides

Reaction Mechanisms and Mechanistic Studies

The mechanisms underlying the synthesis of this compound and related compounds are often complex and can involve various intermediates. In the dimerization of dihalopyridines initiated by LDA, a proposed mechanism involves the formation of a 4-lithio pyridine derivative which then acts as a nucleophile. acs.org However, the possibility of radical-anion intermediates, initiated by a single-electron transfer from LDA, has also been considered in similar dimerization reactions of pyridine derivatives. researchgate.net

Mechanistic studies on the synthesis of polyhalogenated 4,4'-bipyridines from 2-chloro-5-bromopyridine have involved the isolation and characterization of several byproducts to elucidate the reaction pathway. acs.org These studies suggest a mechanism that proceeds through anionic intermediates. researchgate.net

In the halogenation of trimethylsilylmethyl bipyridines, the reaction is thought to proceed through the formation of a carbanion upon deprotonation by LDA, which is then stabilized by the silicon atom. orgsyn.orgorgsyn.org This nucleophilic intermediate then reacts with the electrophilic halogen source. orgsyn.orgorgsyn.org

The selective chlorination of bipyridine N-oxides is a well-established reaction in pyridine chemistry. The N-oxide group increases the electron density on the oxygen atom and decreases it on the pyridine ring, particularly at the α- and γ-positions. This makes the α-position susceptible to nucleophilic attack by a chloride ion from the chlorinating agent, followed by elimination to yield the 2-chlorobipyridine.

Coordination Chemistry of 2 Chloro 4,4 Bipyridine and Its Metal Complexes

Ligand Properties and Coordination Modes of Bipyridine Derivatives

Bipyridines are a class of organic compounds consisting of two interconnected pyridine (B92270) rings. wikipedia.org The positioning of the nitrogen atoms across the six possible isomers dictates their coordination behavior with metal ions. wikipedia.org Among these, 2,2'-bipyridine (B1663995) is a well-known chelating ligand, forming stable complexes with a majority of transition metal ions. wikipedia.org In contrast, 4,4'-bipyridine (B149096) typically acts as a bridging ligand, connecting two different metal centers to form coordination polymers due to the outward-facing nitrogen atoms. wikipedia.orgresearchgate.net

The introduction of substituents onto the bipyridine framework, such as a chloro group in 2-chloro-4,4'-bipyridine, can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting its coordination behavior and the stability of the resulting metal complexes. The chloro-substituent, being electron-withdrawing, can alter the electron density on the pyridine rings and the nitrogen donor atoms.

Bipyridine derivatives, including this compound, can engage in various coordination modes. While 4,4'-bipyridine derivatives are known to form one-, two-, and three-dimensional coordination polymer networks by bridging metal ions, the presence of a substituent at the 2-position introduces asymmetry. researchgate.net This asymmetry can lead to more complex coordination geometries and potentially influence the self-assembly of supramolecular structures. The coordination of this compound primarily occurs through the nitrogen atoms of the pyridine rings.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be isolated and characterized to determine their composition and structure.

A variety of transition metal complexes with bipyridine ligands have been synthesized and studied. For instance, complexes of Mn(II), Co(II), Ni(II), and Cu(II) with 4,4'-bipyridine and monochloroacetate have been prepared and their thermal properties investigated. researchgate.net Similarly, mixed-ligand complexes of these metals with 4,4'-bipyridine and dichloroacetates have been synthesized. researchgate.net The synthesis of a one-dimensional coordination polymer of nickel(II) with 4,4'-bipyridine and 6-chloronicotinate has also been reported. iucr.org

Complexes of Rhenium(I) with bipyridine derivatives are also of interest. For example, a Re(I) complex with 4,4'-dithioisocyanato-2,2'-bipyridine has been synthesized and its structure determined by X-ray diffraction. beilstein-journals.org Heteronuclear molecular boxes containing both Re(I) and Cu(II) have been constructed using a complex-as-a-ligand strategy. acs.org

The reaction of 5,5'-diamino-2,2'-bipyridine with various transition metals such as Mn, Fe, Ni, Cu, Zn, Ag, and Cd has yielded a range of metal-ligand complexes, with the bipyridine coordinating to the metal. cmu.edu The coordination of Cu(II) with 4,4'-dimethyl-2,2'-bipyridine (B75555) and chloride has been shown to form chloro-bridged chains. iucr.org

Substituents on the bipyridine ring play a crucial role in determining the coordination behavior and the properties of the resulting metal complexes. Electron-donating groups, like methyl groups, can increase the electron density on the nitrogen atoms, potentially strengthening the metal-ligand bond. Conversely, electron-withdrawing groups, such as the chloro group in this compound, can decrease the basicity of the nitrogen atoms.

The steric bulk of substituents can also influence the geometry of the coordination sphere. For example, bulky substituents can favor distorted geometries in metal complexes. In the case of this compound, the chloro group at the 2-position can introduce steric hindrance that affects how the ligand approaches and binds to a metal center, potentially leading to unique coordination arrangements compared to the unsubstituted 4,4'-bipyridine. The presence of substituents can also impact the crystal packing of the resulting complexes through various intermolecular interactions. mdpi.com

Complexes with Transition Metals (e.g., Re(I), Cu(II), Co(II), Ni(II), Mn(II))

Spectroscopic Investigations of Metal Complexes (e.g., NMR, IR, Mass Spectrometry)

A variety of spectroscopic techniques are employed to characterize metal complexes of bipyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for identifying the binding modes of bipyridine ligands in metal complexes. researchgate.net The chemical shifts of the protons on the bipyridine rings can provide information about the coordination environment and the structure of the complex in solution. researchgate.net For instance, the ¹H NMR spectrum of 2,2'-dichloro-4,4'-bipyridine (B1587837) has been used for its characterization. canterbury.ac.nz

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the vibrational modes of the ligands and how they change upon coordination to a metal ion. The stretching frequencies of the C=N and C=C bonds in the bipyridine ring are sensitive to coordination and can provide evidence of metal-ligand bond formation. ekb.eg For example, IR spectra can suggest the coordination mode of carboxylate groups in mixed-ligand complexes. researchgate.net

Mass Spectrometry : Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition. canterbury.ac.nzekb.eg It can provide evidence for the formation of mononuclear or polynuclear species.

These spectroscopic methods, often used in combination, provide a comprehensive understanding of the structure and bonding in metal complexes of this compound.

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

The crystal structures of numerous metal complexes containing bipyridine ligands have been determined. For example, the crystal structure of a one-dimensional nickel(II) coordination polymer with 4,4'-bipyridine reveals an octahedral coordination geometry around the nickel ion, with the 4,4'-bipyridine ligands acting as bridges. iucr.org In a copper(II) complex with 4,4'-dimethyl-2,2'-bipyridine, the structure consists of single chloro-bridged copper(II) chains with a distorted trigonal-bipyramidal geometry. iucr.org

The crystal packing of these compounds is often influenced by non-covalent interactions such as hydrogen bonding and π-π stacking. cmu.eduscispace.com For instance, in the nickel(II) coordination polymer mentioned above, the polymeric chains, anions, and water molecules are assembled into a three-dimensional network via O-H···O and O-H···N hydrogen bonds. iucr.org In complexes with 5,5'-diamino-2,2'-bipyridine, the intermolecular arrangement is dictated by hydrogen bonding from the amino groups and by π-π stacking of the bipyridine rings. cmu.edu The presence of the chloro substituent in this compound can introduce halogen bonding as an additional non-covalent interaction influencing the crystal packing. acs.org

Table of Bond Lengths and Angles for Selected Bipyridine Complexes

| Complex | Metal-Nitrogen Bond Lengths (Å) | Metal-Halogen Bond Lengths (Å) | N-M-N Angle (°) | Reference |

| [CuCl₂(C₁₂H₁₂N₂)]n | Cu-N1: 2.009(3), Cu-N12: 2.047(3) | Cu-Cl(terminal): 2.2506(10), Cu-Cl(bridging): 2.3320(10), 2.5623(9) | 79.25(12) | iucr.org |

| [Ni(4,4'-bpy)(H₂O)₄]²⁺ | - | - | - | iucr.org |

| [Cu(4,4'-bpy)Cl] | - | - | - | berkeley.edu |

Table of Spectroscopic Data for a Representative Bipyridine Complex

| Complex | Technique | Key Observations | Reference |

| Ruthenium(II) polypyridine complexes | Absorption & Emission Spectroscopy | Strong emission bands in the visible region. | uark.edu |

| Cobalt(III) complex with bipyridine | ¹H NMR | Aromatic protons observed at 8.37, 7.76, 7.29 ppm. | researchgate.net |

Dihedral Angle Analysis in Bipyridine Complexes

In the uncoordinated state, 4,4'-bipyridine can adopt a conformation where the two rings are twisted relative to each other. Upon coordination to a metal center, 4,4'-bipyridine typically acts as a bridging ligand, connecting two metal ions. The energetic preference for a planar conformation, which would maximize π-conjugation, is often counteracted by steric and packing forces, leading to a wide range of observed dihedral angles in the solid state.

For instance, in some crystal structures, the 4,4'-bipyridine ligand is found to be virtually planar. A nickel(II) coordination polymer incorporates a 4,4'-bipyridine ligand that is only slightly rotated, with torsion angles around the Ni-N bond of approximately 177.75° and -177.83° iucr.org. In another example, a zinc complex with a bridging 4,4'-bipyridine ligand exhibits nearly coplanar rings with a very small dihedral angle of 0.31° acs.org. A compound featuring a 4,4'-bipyridine central unit was also found to have a dihedral angle of 0°, indicating a co-planar structure clockss.org.

Conversely, significant twisting is also common. In two independent ligands within a Rhenium complex, the dihedral angles were 15.9(2)° and 27.6(2)° cam.ac.uk. The introduction of substituents, such as a chloro-group, can further influence this angle due to steric demands. While data for this compound is elusive, the related uncomplexed compound 6-Chloro-4,4'-dimethyl-2,2'-bipyridine is nearly planar, with an inter-ring dihedral angle of 179.15° unito.it. However, its N-oxide intermediate is more twisted, with an angle of 161.77° unito.it. This highlights how subtle chemical changes can impact the molecule's conformation. In a co-crystal containing 4,4'-bipyridine, the dihedral angle between its pyridyl rings was found to be 27.4(1)° researchgate.net.

The importance of this dihedral angle extends to the electronic and optical properties of the resulting materials. In viologens, which are N,N'-disubstituted 4,4'-bipyridines, the degree of twisting between the rings affects the electronic communication between them, which is crucial for their chromic behavior clockss.org.

The following table summarizes dihedral angles found in various bipyridine ligands within different chemical environments, illustrating the conformational flexibility of the bipyridine framework.

| Compound/Complex | Bipyridine Ligand | Dihedral/Torsion Angle (°) | Reference |

|---|---|---|---|

| Uncomplexed Ligand | 6-Chloro-4,4'-dimethyl-2,2'-bipyridine | 179.15 | unito.it |

| N-Oxide Intermediate | 4,4'-Dimethyl-2,2'-bipyridine N-Oxide | 161.77 | unito.it |

| Rhenium Complex | 4,4'-Bipyridine | 15.9(2) and 27.6(2) | cam.ac.uk |

| Co-crystal | 4,4'-Bipyridine | 27.4(1) | researchgate.net |

| Nickel(II) Polymer | 4,4'-Bipyridine | ~2-3 (inferred from torsion angles of ~177-178) | iucr.org |

| Zinc Complex | 4,4'-Bipyridine | 0.31 | acs.org |

| Bridged Phenothiazine Compound | 4,4'-Bipyridine | 0 | clockss.org |

Applications of 2 Chloro 4,4 Bipyridine and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications

The unique coordination chemistry of 2-Chloro-4,4'-bipyridine and its derivatives makes them valuable components in various catalytic systems. The nitrogen atoms of the bipyridine rings act as effective electron donors, forming stable chelate complexes with a wide range of transition metals, which is fundamental to their catalytic activity.

In homogeneous catalysis, ligands coordinated to a metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. Bipyridine derivatives are among the most important ligands in this field. researchgate.netnih.gov The electronic properties of the catalyst can be systematically modified by introducing electron-donating or electron-withdrawing groups onto the bipyridine backbone. nih.gov

A chloro-substituent, being an electron-withdrawing group, can significantly impact the electronic structure of a metal catalyst. nih.gov For instance, in ruthenium-based water oxidation catalysts, modifying the bipyridine ligand with chloro groups was found to influence the potential of electron transfer and proton transfer steps. nih.gov This ability to tune the redox properties of the metallic center is critical for optimizing catalytic cycles. While many studies focus on symmetrically substituted bipyridines, the principles apply to asymmetrically substituted ligands like this compound, offering a route to catalysts with tailored electronic landscapes.

One of the most intensely studied applications of bipyridine-based compounds is in the photocatalytic reduction of carbon dioxide (CO2). Rhenium(I) tricarbonyl complexes containing a bipyridine ligand, with the general formula fac-[Re(bpy)(CO)₃X], are classic examples of self-sensitized photocatalysts that can both absorb light and catalyze the reaction. osti.govacs.org These systems are notable for their high selectivity in converting CO2 to carbon monoxide (CO). acs.orgrsc.org

The mechanism involves the photoexcitation of a metal-to-ligand charge-transfer (MLCT) state. osti.govacs.org The subsequent reduction of the complex, often by a sacrificial electron donor like triethanolamine (B1662121) (TEOA), generates a key reactive species that can bind and reduce CO2. acs.orgosti.gov Research has shown that modifying the bipyridine ligand with various substituents can control the photophysical, electrochemical, and photocatalytic properties of the complex. nih.gov For example, the introduction of different anionic ligands (X) in fac-Re(bpy)(CO)₃X complexes was shown to impact photocatalytic abilities despite the complexes having similar photophysical and electrochemical properties. acs.org

The efficiency of these photocatalytic systems is often measured by the quantum yield (Φ) and the turnover number (TON). The strategic design of the bipyridine ligand is crucial for improving these metrics.

Table 1: Research Findings on Rhenium-Bipyridine Photocatalysts for CO₂ Reduction

| Catalyst System | Key Feature / Ligand Modification | Findings & Performance Metrics | Citations |

|---|---|---|---|

| fac-Re(bpy)(CO)₃Cl | Benchmark catalyst in TEOA/DMF solution. | The first major photocatalytic system reported for CO₂ reduction. Achieved a quantum yield (ΦCO) of 0.14. | acs.org |

| cis,trans-[Re(dmbpy)(CO)₂(PR₃)(PR'₃)]⁺ | Use of phosphine (B1218219) ligands (dmbpy = 4,4′-dimethyl-2,2′-bipyridine). | Complexes with two triarylphosphine ligands were efficient photocatalysts, while those with trialkylphosphite ligands showed low ability under the same conditions. | researchgate.net |

| Ru(II)–Re(I) Supramolecular Photocatalysts | A photosensitizer unit (Ru) linked to a catalytic unit (Re). | Achieved the highest durability and speed, with a quantum yield (ΦCO) of 0.45 and a turnover number (TONCO) of 3029. | acs.org |

| Ring-shaped Re(I) trinuclear complex + fac-[Re(bpy)(CO)₃(MeCN)]⁺ | Mixed system of two different rhenium complexes. | Demonstrated the highest reported efficiency for a photocatalytic system, with a quantum yield (ΦCO) of 0.82. | acs.org |

Bipyridine derivatives are foundational ligands in transition metal catalysis due to their ability to form stable complexes and influence the reactivity of the metal center. mdpi.compreprints.org The synthesis of asymmetrically substituted bipyridines, often starting from precursors like 2-chloropyridines, is a key strategy for developing ligands with specific properties. organic-chemistry.org

Nickel- and palladium-catalyzed cross-coupling reactions are frequently used to synthesize these essential ligands. For example, an efficient Negishi cross-coupling strategy using tetrakis(triphenylphosphine)palladium(0) has been developed to synthesize substituted 2,2′-bipyridines from 2-chloropyridines. organic-chemistry.org Similarly, nickel-catalyzed reductive homocoupling of 2-chloropyridines provides a simple, ligand-free route to important bipyridyl ligands like 4,4′-di-tert-butyl-2,2′-bipyridine. nih.govwisc.edu The resulting bipyridine compounds are then used in a wide array of catalytic applications, including polymerization and C-H activation reactions. nih.gov The presence of the chloro group in this compound makes it not only a target for synthesis but also a versatile building block for more complex, functionalized ligands.

Photocatalysis (e.g., CO2 Reduction)

Supramolecular Architectures and Materials Science

The rigid, linear, and bidentate nature of the 4,4'-bipyridine (B149096) scaffold makes it an exceptional building block, or "linker," in supramolecular chemistry and materials science. nih.gov It is widely employed in the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). nih.govwikipedia.org

Metal-organic frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. wikipedia.org 4,4'-Bipyridine and its derivatives are classic linkers used to bridge metal centers, forming one-, two-, or three-dimensional networks. wikipedia.orgnih.gov The properties of the resulting MOF, such as pore size, stability, and functionality, can be tuned by modifying the linker.

The introduction of halogen substituents onto the bipyridine linker can direct the formation of specific architectures. For instance, a series of silver(I) coordination polymers were assembled from 3,3′,5,5′-tetrasubstituted 4,4′-bipyridines, including a tetrachloro-4,4'-bipyridine. rsc.org In these structures, the halogen atoms were found to interact strongly with the silver ions, influencing the final network. In one case, a silver 3,3′,5,5′-tetrachloro-4,4′-bipyridine nitrate (B79036) coordination polymer was formed where a chlorine atom participated in a halogen bond with the silver center, helping to link the primary Ag-bipyridine chains. rsc.org Similarly, a zinc(II) coordination polymer has been synthesized using 4,4'-bipyridine along with 2-chloro-benzoate, demonstrating the compatibility of chloro-substituted ligands in forming luminescent framework materials. researchgate.net

Table 2: Examples of Coordination Polymers and MOFs with Substituted Bipyridine Ligands

| Metal Ion | Bipyridine Ligand | Other Linker/Anion | Resulting Structure / Key Feature | Citations |

|---|---|---|---|---|

| Zn(II) | Chiral 2,2',6,6'-tetramethyl-3,3'-bis(4-pyridyl)-4,4'-bipyridyl | Fumarate | Chiral pillared-grid metal-organic framework. | nih.gov |

| Mn(II) | 4,4′-dimethyl-2,2′-bipyridyl (4,4'-dmbpy) | 2,2′-bithiophen-5,5′-dicarboxylate | A 3D framework structure. | mdpi.com |

| Ag(I) | 3,3′,5,5′-tetrachloro-4,4′-bipyridine | Nitrate | Coordination polymer with Ag-bipyridine chains linked by halogen-metal interactions. | rsc.org |

| Zn(II) | 4,4'-Bipyridine | 2-Chloro-benzoate | A new zinc coordination polymer with luminescent properties. | researchgate.net |

Chromic materials are "smart" materials that change color in response to external stimuli such as solvents (solvatochromism), light (photochromism), or heat (thermochromism). nih.govsemanticscholar.org Derivatives of 4,4'-bipyridine, particularly quaternized forms like viologens, are central to the design of such materials due to their rich redox and electronic properties. nih.govsemanticscholar.org

The phenomenon often arises from a charge-transfer process. For example, solvatochromism in some transition metal complexes with monoquaternized 4,4'-bipyridine ligands is due to a metal-to-ligand charge transfer (MLCT). nih.gov The energy of this transfer, and thus the color of the material, can be highly sensitive to the solvent's properties. In a study of cobalt(III) complexes with substituted bipyridine ligands, intriguing solvatochromic behavior was observed and attributed to hydrogen bonding between the solvent and the co-ligand, an effect modulated by the electronic properties of the bipyridine. rsc.org

Photochromism has also been observed in bipyridine-based systems. An unusual photochromic behavior was reported for a 4,4'-disubstituted-2,2'-bipyridine, which changed color upon irradiation in the presence of a sulfur trioxide source. nih.gov This process, which was thermally reversible, was proposed to involve the formation of a colored complex between the N-oxide of the bipyridine and sulfur dioxide. nih.gov Such systems highlight the potential for creating photoswitchable materials from appropriately functionalized bipyridines.

Crystal Engineering and Halogen Bonding in Bipyridine Co-crystals

Crystal engineering utilizes intermolecular interactions to design and assemble crystalline solids with desired structures and properties. iucr.org Halogen bonding, a non-covalent interaction involving a halogen atom, has emerged as a powerful tool in this field for the construction of one-, two-, and three-dimensional networks. scholaris.caresearchgate.net The interaction occurs between an electron-deficient region on the halogen atom (the σ-hole) and an electron-rich site on another molecule. acs.org

In the context of bipyridine-containing co-crystals, 4,4'-bipyridine is frequently employed as a versatile building block due to its ability to act as a bidentate base and participate in hydrogen bonding. iucr.org X-ray analysis has shown that 4,4'-bipyridine can form donor-acceptor complexes with various organic iodides, such as 1,4-diiodobenzene (B128391) and tetraiodoethylene, resulting in extended structures. capes.gov.br

A notable example is the co-crystal formed between 4,4'-bipyridine and 3-chlorothiophene-2-carboxylic acid. iucr.org In this structure, a primary O—H⋯N hydrogen bond is the main interaction. However, additional Cl⋯Cl and π–π stacking interactions play a crucial role in stabilizing the crystal lattice, leading to the formation of a two-dimensional network. iucr.org The strength and directionality of these halogen bonds are influenced by both steric and electronic factors of the interacting molecules. capes.gov.br

| Co-crystal Components | Primary Interaction | Secondary Interactions | Resulting Structure |

| 4,4'-Bipyridine and 3-chlorothiophene-2-carboxylic acid | O—H⋯N hydrogen bond | Cl⋯Cl, π–π stacking | Two-dimensional network iucr.org |

| 4,4'-Bipyridine and 1,4-diiodobenzene | N···I halogen bond | - | Extended donor-acceptor complex capes.gov.br |

| 4,4'-Bipyridine and tetraiodoethylene | N···I halogen bond | - | Extended donor-acceptor complex capes.gov.br |

Electrochemical Properties and Applications

The electrochemical behavior of bipyridine systems, particularly their redox activity and ability to form charge transfer complexes, underpins their utility in a range of applications.

Bipyridine derivatives are known for their redox activity, a feature exploited in numerous applications. nih.gov Many bipyridine complexes, especially those with transition metals like ruthenium and chromium, are electroactive, with both the metal center and the bipyridine ligands capable of undergoing reversible one-electron reactions. iieta.org The redox potential of these complexes can be tuned by modifying the substituents on the bipyridine rings. For instance, the coordination of 2,2'-bipyridine (B1663995) to a cobalt(II) decanoate (B1226879) complex was found to shift the redox potential from 0.80–0.84 V to 0.60–0.64 V (vs. SCE), thereby increasing the reductive force of the cobalt(II) ion. oup.com This change in redox potential is attributed to the electron-donating or electron-withdrawing nature of the substituents, which alters the electron density on the bipyridine skeleton. nih.govoup.com

In a study of ruthenium(II) quaterpyridine complexes, the nature of the ancillary ligands influenced the emission energy. A chloro complex exhibited the lowest energy emission, consistent with the chloride ligand stabilizing the Ru(III) center in the metal-to-ligand charge-transfer (MLCT) excited state through electron donation. acs.org The introduction of electron-withdrawing groups, such as in fluorinated bipyridine ligands, can also impact the electronic properties, although the effect can be insulated by methylene (B1212753) spacers. acs.org

The redox reaction of tetrakis(2,2'-bipyridine)-µ-oxodiiron(III) complex with glutathione (B108866) has been studied, demonstrating the electron transfer properties of these systems. The reaction was found to be first order with respect to the iron complex and zero order with respect to glutathione. researchgate.net

| Bipyridine System | Redox Potential / Observation | Reference |

| Cobalt(II) decanoate-2,2'-bipyridine | Shift from 0.80–0.84 V to 0.60–0.64 V (vs. SCE) | oup.com |

| Ruthenium(II) quaterpyridine chloro complex | Lowest energy emission due to Cl⁻ stabilization | acs.org |

| Tetrakis(2,2'-bipyridine)-µ-oxodiiron(III) and glutathione | First order in [Fe₂O⁴⁺], zero order in [GSH] | researchgate.net |

Bipyridine derivatives readily form charge transfer (CT) complexes with suitable electron acceptors. iieta.org These complexes often exhibit intense absorption bands in the visible spectrum, which are attributed to metal-to-ligand charge transfer (MLCT) or intermolecular charge transfer. iieta.org The formation of CT complexes can be observed through spectroscopic methods, and their electrochemical properties can be investigated using techniques like cyclic voltammetry. iieta.orgiieta.org

The electrochemical characteristics of a charge transfer complex formed between 4,4'-bipyridine and a benzoquinone derivative have been studied using cyclic voltammetry at a platinum electrode. iieta.org The study determined the electrode reaction pathway and other electrochemical parameters. iieta.orgresearchgate.net In another instance, the charge transfer complexes of 2,2'-bipyridine with picric acid and chloranilic acid were investigated, revealing a charge transfer interaction associated with proton migration from the acceptor to the donor. iieta.org

EPR studies on certain bipyridine derivatives have provided evidence for charge transfer from an enolate to the electron-withdrawing 4,4'-bipyridine skeleton. nih.gov The intensity of the EPR signal, which indicates the formation of radical cations, was found to be highly dependent on the basicity of the medium. nih.gov

Redox Activity of Bipyridine Systems

Electronic Properties and Devices

The electronic properties of bipyridine derivatives make them suitable for incorporation into various electronic devices. A key characteristic is their multifunctionality, which combines interesting electronic, optical, and electrochemical properties. nih.gov

Rhenium(I) bipyridine complexes bearing fluorinated alkyl ligands have been synthesized and their photophysical properties investigated. acs.org Spectroscopic characterization suggested that the electronic properties of these complexes are nearly identical to their unsubstituted bipyridine counterparts, indicating that the methylene units effectively insulate the bipyridyl rings from the electron-withdrawing effects of the fluorinated chains. acs.org This is significant for applications such as the photochemical reduction of CO₂, where the electronic properties of the catalyst are crucial. acs.org

Furthermore, blue phosphorescent Iridium(III) compounds with a fluorine-free bipyridine ligand, 2',6'-dimethoxy-4-methyl-2,3'-bipyridine, have been synthesized. rsc.org These complexes exhibit high thermal stability and moderate phosphorescence quantum efficiency, making them promising candidates for use in blue phosphorescent organic light-emitting diodes (OLEDs). rsc.org

Theoretical and Computational Studies of 2 Chloro 4,4 Bipyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for studying the properties of bipyridine derivatives due to its balance of computational cost and accuracy. DFT calculations allow for the detailed examination of ground-state properties, including geometry, electronic structure, and vibrational frequencies.

Theoretical assessments of substituted bipyridines show that substituents significantly alter both the structural and electronic properties of the core bipyridine framework through inductive and resonance effects. tandfonline.com For instance, the introduction of electron-withdrawing groups, such as the chlorine atom in 2-chloro-4,4'-bipyridine, or electron-donating groups, influences the electron density distribution across the molecule. tandfonline.comsciencepublishinggroup.com DFT methods, particularly with hybrid functionals like B3LYP, are frequently used to optimize the molecular geometry and verify the stability of different conformers. researchgate.net

Electronic Structure Analysis

The electronic structure of substituted bipyridines is a key focus of DFT studies. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic transitions.

For substituted 2,2'-bipyridines, the distribution of HOMO and LUMO is heavily influenced by the nature and position of the substituent. tandfonline.comresearchgate.net Electron-withdrawing groups, like the nitro group (-NO2), tend to localize the LUMO on the substituted pyridyl ring. researchgate.net In the case of this compound, the chlorine atom is expected to influence the orbital energies through its electron-withdrawing inductive effect.

A critical parameter derived from FMO analysis is the HOMO-LUMO energy gap (Egap). This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller Egap generally implies higher reactivity. Studies on various substituted bipyridines have shown that the Egap is reduced upon substitution, with the effect being dependent on the substituent's electronic properties. tandfonline.comajchem-a.com For example, a study on bithiophene-bipyridine systems showed that attaching electron-withdrawing groups like -CN or -NO2 significantly lowers the energy gap compared to the unsubstituted parent compound. ajchem-a.com

| Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) (eV) | Electron Affinity (EA) (eV) |

|---|---|---|---|---|---|

| Unsubstituted | -5.66 | -1.71 | 3.95 | 1.95 | 1.71 |

| -F | -5.89 | -2.22 | 3.67 | 1.84 | 2.22 |

| -CN | -6.19 | -2.86 | 3.33 | 1.67 | 2.86 |

| -NO2 | -6.32 | -3.24 | 3.08 | 1.54 | 3.24 |

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Spectra)

DFT calculations are widely employed to predict various spectroscopic properties, providing valuable data that aids in the interpretation of experimental spectra. Vibrational frequencies from Fourier-transform Infrared (FT-IR) and Raman spectroscopy can be calculated and compared with experimental results to confirm structural assignments. researchgate.netresearchgate.netrsc.org Studies on molecules like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) have shown good agreement between vibrational frequencies calculated via DFT (using methods like B3LYP) and those observed experimentally. researchgate.net

Furthermore, the prediction of electronic absorption and emission spectra is a key application. These calculations help in understanding the nature of electronic transitions, such as metal-to-ligand charge-transfer (MLCT) or ligand-to-ligand charge-transfer (LLCT) in metal complexes, or π→π* transitions in the organic ligand itself. sciencepublishinggroup.comnih.gov The effect of substituents on the absorption wavelength (λmax) can be systematically studied. For instance, electron-withdrawing groups typically cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-donating groups lead to a blue-shift (hypsochromic shift). sciencepublishinggroup.comnih.gov

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated B3LYP (cm-1) | Assignment |

|---|---|---|---|

| Ring | 1599 | 1601 | C-C stretching |

| Ring | 1471 | 1473 | C-C stretching |

| Pyridine (B92270) Ring | 1402 | 1404 | C-N stretching |

| C-Cl | 720 | 722 | C-Cl stretching |

Solvent Effects on Molecular and Reactivity Descriptors

The properties of molecules in solution can differ significantly from those in the gas phase. Computational models, therefore, often incorporate solvent effects to provide a more realistic description. The Polarizable Continuum Model (PCM) is a common implicit solvation method used in DFT calculations where the solvent is treated as a continuous dielectric medium. researchgate.netpublish.csiro.au

Studies on bipyridine derivatives have shown that solvent polarity can influence conformational equilibrium, electronic spectra, and reactivity descriptors. researchgate.netresearchgate.net For example, increasing solvent polarity can stabilize both the HOMO and LUMO levels, but the stabilization is often more pronounced for the LUMO, leading to a decrease in the HOMO-LUMO energy gap. publish.csiro.au This reduction in the energy gap can enhance properties like non-linear optical (NLO) responses. publish.csiro.au The choice of solvent can also affect the relative stability of different conformers (e.g., s-trans vs. s-cis) of the bipyridine scaffold. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited States

To investigate electronic excited states and predict electronic absorption spectra (UV-Vis), Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for medium to large-sized molecules. rsc.org TDDFT calculations provide information about vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π, or charge transfer). sciencepublishinggroup.comnih.govacs.org

In the study of bipyridine systems, TDDFT has been instrumental in assigning the bands observed in experimental absorption spectra. researchgate.nethzdr.de For example, in ruthenium-bipyridine complexes, TDDFT can distinguish between MLCT bands and intraligand (IL) transitions. researchgate.net For substituted bipyridines, TDDFT calculations reveal that shifts in the maximum absorption wavelength (λmax) are dependent on both the type of substituent and its position on the pyridine rings. tandfonline.comresearchgate.net The accuracy of TDDFT predictions can be sensitive to the choice of the functional, with range-separated functionals sometimes providing more accurate results for charge-transfer states. tandfonline.comacs.org

Ab Initio Configuration Interaction Studies

While DFT and TDDFT are workhorse methods, more computationally intensive ab initio methods like Configuration Interaction (CI) offer a different approach to studying electronic structure, particularly for excited states. cdnsciencepub.com CI methods explicitly construct the wave function as a linear combination of Slater determinants, providing a systematic way to include electron correlation.

Ab initio multi-reference CI calculations have been used to study the absorption spectra of bipyridine-containing systems, such as dinuclear ruthenium complexes with a 4,4'-bipyridine (B149096) bridge. researchgate.net These studies can investigate the potential energy surfaces of the ground and excited states as a function of key geometrical parameters, like the torsional angle between the two pyridine rings. researchgate.net In some cases, low-lying excited state geometries of bipyridine complexes have been optimized at the ab initio CI singles level. nih.gov Although computationally demanding, these methods can provide benchmark results and insights into systems where standard DFT/TDDFT approaches may be less reliable. cdnsciencepub.com

Molecular Dynamics Simulations (Implicit in DFT for solvent effects)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into physical motions and conformational dynamics. chemrevlett.com In the context of bipyridine systems, MD simulations are particularly valuable for exploring intermolecular interactions, such as self-association in solution or interactions with a surface or a biological target. acs.orgresearchgate.net

While the outline mentions MD as "implicit in DFT for solvent effects," it's more accurate to say that MD and DFT are often used in a complementary fashion. MD simulations can generate ensembles of molecular configurations in a given environment (like a solvent box), which can then be subjected to DFT calculations in a Quantum Mechanics/Molecular Mechanics (QM/MM) framework. This sequential or combined approach allows for an explicit treatment of the solvent molecules, capturing specific interactions like hydrogen bonding that are averaged out in implicit solvent models. researchgate.net For instance, MD simulations have been used to model the interactions between halogenated 4,4'-bipyridines and chiral stationary phases in chromatography, providing a dynamic picture of the selector-selectand complexes. cnrs.fr

Quantum Chemical Calculations on Conformation and Conductance

Quantum chemical calculations serve as a powerful tool for investigating the intricate relationship between the three-dimensional structure of this compound and its electrical conductance at a molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating how conformational changes in the bipyridine framework directly influence charge transport properties.

A critical conformational parameter in 4,4'-bipyridine systems is the dihedral angle between the two pyridine rings. This twisting angle has a significant impact on the electronic coupling within the molecule and, consequently, its conductance when placed in a molecular junction. nih.gov Theoretical calculations have demonstrated that twisted molecular conformations of the 4,4'-bipyridine skeleton can readily influence its conductance. nih.gov The dihedral angle is, therefore, a key parameter considered when designing bipyridine-based compounds for electronic applications. nih.gov

Recent computational studies on 4,4'-bipyridine molecular junctions, which serve as a model for understanding substituted derivatives like this compound, have revealed the existence of multiple stable adsorption configurations on electrode surfaces. These configurations are characterized by distinct dihedral angles, leading to different conductance states. nih.gov Using techniques like the scanning tunneling microscope break junction (STM-BJ) combined with theoretical calculations, researchers have identified high conductance (HC), medium conductance (MC), and low conductance (LC) states. nih.gov

Theoretical modeling suggests these different conductance states correspond to specific, stable dihedral angles the molecule adopts when bridging the gap between two electrodes. nih.gov For instance, in a 4,4'-bipyridine junction with gold electrodes, three stable structures with distinct angles have been optimized, which are believed to correspond to the experimentally observed conductance states. nih.gov

The following table summarizes the relationship between the calculated dihedral angles and the resulting conductance states for a 4,4'-bipyridine molecular junction, based on theoretical calculations.

| Adsorption Configuration | Calculated Dihedral Angle (Approx.) | Resulting Conductance State |

| Configuration 1 | 35° | High Conductance (HC) |

| Configuration 2 | 65° | Medium Conductance (MC) |

| Configuration 3 | 90° | Low Conductance (LC) |

| Data derived from theoretical calculations on 4,4'-bipyridine molecular junctions. nih.gov |

The conductance of these molecular systems is fundamentally governed by the alignment of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the Fermi energy level of the electrodes. arxiv.org For bipyridine-based molecules, charge transport is typically mediated by the LUMO. arxiv.org Quantum chemical methods are employed to calculate the energies of these orbitals and predict the energy offset.

Various computational methods are utilized to achieve the necessary accuracy for these predictions.

| Computational Method | Purpose in Analysis |

| Density Functional Theory (DFT) | Optimizing molecular geometries, calculating orbital energies (HOMO/LUMO), and modeling charge transport. nih.govarxiv.org |

| Equation-of-Motion Coupled-Cluster (EOM-CCSD) | Provides high-accuracy calculations of electron attachment energies, which relate directly to the LUMO energy of the isolated molecule. arxiv.org |

| Scanning Tunneling Microscope-Break Junction (STM-BJ) Calculations | Simulates the experimental setup to correlate molecular conformation with measured conductance values. nih.govcolumbia.edu |

The introduction of a chloro-substituent at the 2-position of the 4,4'-bipyridine backbone is expected to modulate its electronic properties. As an electron-withdrawing group, the chlorine atom would lower the energy of the LUMO. This shift in the LUMO energy level would alter the energy offset relative to the electrodes' Fermi energy, thereby impacting the charge transport characteristics of the molecular junction.

Biological and Medicinal Chemistry Research Involving Bipyridine Derivatives

Biological Activities of Bipyridine Scaffolds

The inherent chemical properties of the bipyridine structure, including its ability to chelate metal ions, contribute to its diverse pharmacological profile. nih.govresearchgate.net Researchers have extensively modified the bipyridine core to enhance specific biological activities, leading to the development of potent and selective agents. nih.gov

Antimicrobial Properties

Bipyridine derivatives have demonstrated notable antimicrobial activity against a range of pathogens. nih.gov Studies have shown that certain diquaternary salts of 4,4'-bipyridinium exhibit significant antimicrobial and antifungal effects. nih.gov The nature of the substituents on the bipyridine ring can influence the selectivity and potency of these compounds. nih.gov

For instance, a study on 2,2'-bipyridine (B1663995) derivatives revealed their efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org These derivatives were found to inhibit bacterial growth in a dose-dependent manner. frontiersin.org Similarly, gold(III) complexes incorporating 2,2'-bipyridine derivatives have shown promising antibacterial properties, with some compounds being active against S. aureus, Streptococcus intermedius, Pseudomonas aeruginosa, and Escherichia coli. acs.org The introduction of bromide instead of chloride as ancillary ligands appeared to play a role in the activity against certain bacterial species. acs.org

Furthermore, zinc and copper complexes with 2,2'-bipyridine and unsaturated carboxylates have been investigated for their antimicrobial potential. mdpi.com These complexes exhibited variable minimum inhibitory concentrations (MICs) against different microbial strains, with the most susceptible being Candida albicans. mdpi.com

Table 1: Antimicrobial Activity of Selected Bipyridine Derivatives

| Compound/Complex | Target Microorganism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Diquaternary salts of 4,4'-bipyridinium | Bacteria and Candida albicans | Remarkable antimicrobial and antifungal activity. | nih.gov |

| 2,2'-Bipyridine derivatives (NPS 1-5) | S. aureus, MRSA | Potent antibacterial activity, bactericidal against S. aureus and MRSA. | frontiersin.org |

| AuIII(N^N)Br2 (N^N = 2,2'-bipyridine derivatives) | S. aureus, S. intermedius, P. aeruginosa, E. coli | Promising antibacterial properties, particularly against anaerobic bacterial strains. | acs.org |

| Zinc and Copper complexes with 2,2'-bipyridine | E. coli, S. aureus, C. albicans | Moderate antifungal activity; some complexes showed antibacterial activity. | mdpi.com |

| bis (biphenyl acetate) bipyridine copper (II) | E. coli | Potential antibacterial activity with a significant minimum inhibitory concentration. | mdpi.com |

| bis (biphenyl acetate) bipyridine zinc (II) | E. coli | Showed potential antibacterial activity. | mdpi.com |

Antitumor/Cytotoxicity Effects

The antitumor and cytotoxic properties of bipyridine derivatives have been a significant area of research. nih.govmdpi.com These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis. nih.govmdpi.com

A study on 2,2'-bipyridine derivatives demonstrated their cytotoxic potential against hepatocellular carcinoma (HepG2) cells. nih.gov These derivatives were found to inhibit the viability of HepG2 cells in a dose-dependent manner and induce apoptosis by generating reactive oxygen species (ROS) and causing mitochondrial membrane depolarization. nih.gov Gold(III) complexes containing 2,2'-bipyridine-3,3'-dicarboxylic acid and dithiocarbamates also exhibited high cytotoxicity against several human cancer cell lines, including A549 (lung), HeLa (cervical), MDA-MB-231 (breast), and MCF-7 (breast), with activities significantly higher than the standard drug cisplatin. mdpi.com